N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide
Description
This compound is a structurally complex molecule featuring a benzo[c][1,2,5]thiadiazole core modified with dimethyl and dioxido substituents. The 5-position of the heterocyclic ring is linked to a 3-phenylpropanamide group via an amine bridge. The sulfone (dioxido) group enhances stability and may influence solubility and bioavailability .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-19-15-10-9-14(12-16(15)20(2)24(19,22)23)18-17(21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGANBFQIDEEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 456.478 g/mol. The compound features a benzo[c][1,2,5]thiadiazole core which is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of benzo[c][1,2,5]thiadiazole have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) at micromolar concentrations .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This activity is critical in conditions like rheumatoid arthritis and other inflammatory diseases .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit phosphodiesterase (PDE) enzymes. Inhibition of PDEs can enhance intracellular levels of cyclic nucleotides (cAMP and cGMP), leading to various physiological effects including vasodilation and improved cardiac function .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : It promotes apoptosis through the intrinsic pathway involving mitochondrial membrane potential disruption.
- Cytokine Modulation : Downregulates pro-inflammatory cytokines by inhibiting NF-kB signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving a derivative of benzo[c][1,2,5]thiadiazole showed a reduction in tumor size among patients with advanced melanoma after treatment with a regimen including the compound .
- Case Study 2 : In an animal model of rheumatoid arthritis, administration of the compound led to a significant decrease in joint swelling and inflammation markers compared to control groups .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O7S |
| Molecular Weight | 456.478 g/mol |
| Antitumor Activity | IC50 < 10 µM (MCF-7 cells) |
| Anti-inflammatory Activity | Decreased TNF-alpha levels |
| PDE Inhibition | Yes (specificity needed) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide with analogous heterocyclic compounds, focusing on synthesis, physicochemical properties, and biological activity.
Core Heterocycle Modifications
- Compound 14 (N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c][1,2,5]thiadiazol-5-amine): This analog replaces the dimethyl-dioxido group with a nitro substituent and incorporates a boron-containing aryl group. The synthesis yield (56.5%) is moderate, comparable to typical thiadiazole derivatives .
Thiazole-Triazole-Acetamide Derivatives (9a–9e) :
These compounds feature hybrid thiazole-triazole cores with varied aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl). Unlike the target compound, their synthesis involves click chemistry (CuAAC) and yields range from 60–75% . The acetamide linker in these derivatives may confer improved solubility compared to the phenylpropanamide group in the target compound.
Amide-Linked Derivatives
Thiadiazole-Hydrazide Derivatives (e.g., Compound 3, 7b, 11) :
These analogs replace the propanamide group with hydrazide or thiadiazole-carbohydrazide moieties. For example, 7b (IC₅₀ = 1.61 μg/mL against HepG-2) and 11 (IC₅₀ = 1.98 μg/mL) exhibit significant anticancer activity, suggesting that the hydrazide group enhances cytotoxicity compared to simple amides . However, the phenylpropanamide in the target compound may offer better metabolic stability due to reduced susceptibility to hydrolysis.- N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide: This compound shares a carbohydrazide linkage but incorporates a nitrobenzofuran core. Its synthesis involves condensation with propanal, yielding products with confirmed stability via spectroscopic data . The nitro group here may confer redox activity absent in the target compound.
Key Observations :
Electron-Withdrawing Groups : Nitro and sulfone groups (target compound, Compound 14 ) enhance stability but may reduce solubility compared to halogenated derivatives (9c ) .
Bioactivity : Hydrazide-linked derivatives (7b , 11 ) show superior cytotoxicity, likely due to hydrogen-bonding interactions with biological targets .
Synthetic Flexibility : Thiazole-triazole hybrids (9a–9e ) allow modular derivatization, whereas the target compound’s rigid structure may limit further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
